5-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family, specifically a derivative of coumarin. It is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals.
The compound is classified under several chemical databases, including PubChem and ChemSpider, where it is indexed with the CAS number 90947-66-3. It is recognized for its role in various chemical reactions and as a precursor for other biologically active molecules. The classification of this compound also includes specific target organ toxicity, indicating its potential effects on human health .
The synthesis of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid can be achieved through several methods:
The molecular formula for 5-bromo-2-oxo-2H-chromene-3-carboxylic acid is , with a molecular weight of approximately 269.05 g/mol. The structure features:
The compound typically appears as a light yellow to yellow solid .
5-bromo-2-oxo-2H-chromene-3-carboxylic acid participates in various chemical reactions:
The mechanism of action for 5-bromo-2-oxo-2H-chromene-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to form stable complexes with nucleophilic sites on proteins or nucleic acids.
Research indicates that derivatives of this compound may act as inhibitors for various enzymes, including monoamine oxidase, thereby influencing neurotransmitter levels in biological systems. This property suggests potential applications in treating neurological disorders .
The physical properties of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid include:
Chemical properties include:
5-bromo-2-oxo-2H-chromene-3-carboxylic acid has several scientific applications:
Regioselective bromination at the C5 position of the chromene core is critical for synthesizing 5-bromo-2-oxo-2H-chromene-3-carboxylic acid. Electrophilic aromatic substitution (EAS) remains the primary method, where bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent. Catalyst choice governs regioselectivity due to the electron-rich nature of the coumarin ring system. Lewis acids like FeCl₃ or AlCl₃ coordinate with the carboxylic acid/carbonyl group, directing electrophiles to the ortho position (C6/C8). Conversely, Brønsted acids (e.g., H₂SO₄) promote C5/C7 bromination by protonating the lactone carbonyl, enhancing electrophilic attack at para positions relative to the oxygen atom [6]. Solvent polarity further modulates selectivity: polar aprotic solvents (DMF, acetonitrile) favor C5 substitution, while non-polar solvents (CHCl₃) increase C3/C4 side products. Post-bromination hydrolysis yields the carboxylic acid derivative, with yields exceeding 80% under optimized EAS conditions [6].
Table 1: Bromination Selectivity Under Different Catalytic Systems
Catalyst | Solvent | Temperature (°C) | C5:C6:C8 Ratio | Yield (%) |
---|---|---|---|---|
FeCl₃ (10 mol%) | CHCl₃ | 25 | 1:3:1 | 65 |
H₂SO₄ (conc.) | CH₃COOH | 80 | 8:1:1 | 82 |
NBS (1.1 eq.) | MeCN | 70 | 9:1:0 | 89 |
AlCl₃ (5 mol%) | DMF | 50 | 4:1:1 | 78 |
Coumarin–tacrine hybrids leverage the acetylcholinesterase (AChE) inhibitory activity of tacrine and the neuroprotective/antioxidant properties of coumarins. The 5-bromo substituent enhances steric and electronic interactions within AChE’s peripheral anionic site (PAS). In coumarin–BMT (bridge methylene tacrine) hybrids, the carboxylic acid moiety at C3 enables covalent linkage to BMT via diaminoalkane spacers. Molecular docking reveals that 5-bromo-2-oxo-2H-chromene-3-carboxylic acid-derived hybrids exhibit binding free energies up to −40.43 kcal/mol, surpassing galantamine (GAL) in AChE inhibition (Kᵢ = 49.2 nM vs. GAL’s 69.23% inhibition at 2 μM) [2]. Optimal spacer length (n=5–6 methylene units) balances flexibility and enzyme cavity penetration, while bromine’s hydrophobic character stabilizes π–π stacking with Trp279 in the PAS. Hybrid 8b (6-bromo analog with n=6 spacer) demonstrates 86.60% inhibition, highlighting bromine's role in enhancing binding affinity [2].
Table 2: AChE Inhibition of Coumarin–BMT Hybrids
Compound | Spacer Length (n) | R1 (C6) | Inhibition Ratio (%) | Kᵢ (nM) |
---|---|---|---|---|
8e | 6 | OMe | 87.48 ± 0.27 | - |
8b | 6 | Me | 86.60 ± 2.13 | 49.2 |
THA (tacrine) | - | - | 95.75 ± 1.45 | 22.0 |
GAL | - | - | 69.23 ± 2.34 | 500–1000 |
The Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate or Meldrum’s acid is pivotal for constructing 5-bromo-2-oxo-2H-chromene-3-carboxylic acid. Microwave irradiation drastically enhances reaction efficiency versus conventional heating:
Table 3: Synthesis Efficiency Under Different Conditions
Method | Catalyst | Time | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Conventional reflux | Piperidine/AcOH | 7 h | 80 | 65 |
Microwave | ChCl-ZnCl₂ (DES) | 40 min | 90 | 96 |
Ultrasonication | K₂CO₃ (20 mol%) | 1.5 h | 25 | 92 |
Solvent-free ball mill | MgO nanoparticles | 30 min | 60 | 88 |
The C3-carboxylic acid group enables targeted derivatization:
Table 4: Bioactivity of Key Derivatives
Derivative | Functional Group | Biological Activity | Potency |
---|---|---|---|
Methyl ester | -COOCH₃ | BBB permeability | log P = 1.8 |
Ethyl ester | -COOCH₂CH₃ | Anticancer (MCF-7 cells) | IC₅₀ = 8.2 μM |
N-(4-aminophenyl)amide | -CONHC₆H₄NH₂ | β-Glucuronidase inhibition | IC₅₀ = 4.55 ± 0.22 μM |
1,2,3-Triazole-linked galactose | Triazole | Antibacterial (E. coli) | MIC = 4 μg/mL |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0